A-9758

Beschreibung

Eigenschaften

Molekularformel |

C25H23Cl2F3N2O3 |

|---|---|

Molekulargewicht |

527.4 g/mol |

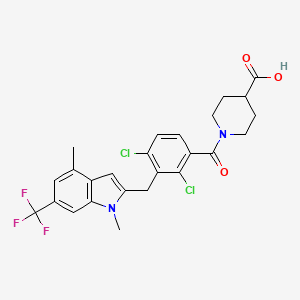

IUPAC-Name |

1-[2,4-dichloro-3-[[1,4-dimethyl-6-(trifluoromethyl)indol-2-yl]methyl]benzoyl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C25H23Cl2F3N2O3/c1-13-9-15(25(28,29)30)10-21-18(13)11-16(31(21)2)12-19-20(26)4-3-17(22(19)27)23(33)32-7-5-14(6-8-32)24(34)35/h3-4,9-11,14H,5-8,12H2,1-2H3,(H,34,35) |

InChI-Schlüssel |

NVDKGFYFKVWJLJ-UHFFFAOYSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

A-9758; A 9758; A9758 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A-9758: A Potent RORγt Inverse Agonist for the Treatment of Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. A key player in the pathology of many of these diseases is the T helper 17 (Th17) cell, a subset of CD4+ T lymphocytes. The differentiation and function of Th17 cells are critically dependent on the nuclear receptor retinoic acid-related orphan receptor gamma t (RORγt).[1][2] Consequently, RORγt has emerged as a highly promising therapeutic target for the development of novel treatments for a range of autoimmune conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] A-9758 is a potent and selective small molecule inverse agonist of RORγt that has demonstrated significant potential in preclinical studies by effectively suppressing Th17 differentiation and function.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action of this compound

This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor.[5] RORγt exhibits a level of basal transcriptional activity even in the absence of a ligand.[6] this compound binds to the ligand-binding domain of RORγt and promotes a conformational change that facilitates the recruitment of co-repressor proteins while simultaneously inhibiting the binding of co-activator proteins.[2][3] This dual action effectively silences the transcriptional activity of RORγt, leading to the downregulation of its target genes, most notably Interleukin-17A (IL-17A), the signature cytokine of Th17 cells.[2][3]

The mechanism of this compound's inverse agonism involves the modulation of protein-protein interactions between RORγt and essential co-regulator proteins. Specifically, this compound enhances the recruitment of Nuclear Receptor Co-repressor 1 (NCoR1) and NCoR2, while concurrently displacing co-activators such as Nuclear Co-activator 1 (NCoA1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[2][3] This shift in co-regulator binding is the molecular basis for the suppression of RORγt-mediated gene transcription.

RORγt Signaling Pathway in Th17 Differentiation

The differentiation of naïve CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu and a cascade of intracellular signaling events culminating in the activation of RORγt. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.

Figure 1: RORγt Signaling in Th17 Differentiation. This diagram outlines the key signaling events initiated by cytokines that lead to the expression of RORγt and subsequent production of IL-17. This compound acts as an inverse agonist, directly inhibiting the transcriptional activity of RORγt.

Quantitative Data Summary

The following tables summarize the key in vitro potency and activity data for this compound.

Table 1: In Vitro Potency of this compound as a RORγt Inverse Agonist

| Assay | Species/System | IC50 | Reference |

| RORγt Inverse Agonist Activity | - | 5 nM | [3] |

| RORγ Transactivation | Human | 38 nM | [3] |

| RORγ Transactivation | Mouse | 20 nM | [3] |

| RORγ Transactivation | Dog | 25 nM | [3] |

| RORγ Transactivation | Rat | 64 nM | [3] |

Table 2: this compound Modulation of RORγt Co-regulator Interactions

| Assay | Co-regulator | Activity | EC50 / IC50 | Reference |

| Co-repressor Recruitment | NCoR1 | Recruitment | 60 nM (EC50) | [3] |

| Co-repressor Recruitment | NCoR2 | Recruitment | 43 nM (EC50) | [3] |

| Co-activator De-recruitment | NCoA1 | De-recruitment | 110 nM (IC50) | [3] |

| Co-activator De-recruitment | PGC1α | De-recruitment | 49 nM (IC50) | [3] |

Table 3: this compound Inhibition of IL-17A Secretion

| Cell Type | Species | IC50 | Reference |

| CD4+ T cells (TCR-mediated) | Human | 100 nM | [3] |

| In vitro differentiated Th17 cells (TCR-mediated) | Mouse | 38 nM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol 1: In Vitro Human and Mouse Th17 Cell Differentiation

This protocol describes the generation of Th17 cells from naïve CD4+ T cells, a critical step for assessing the impact of compounds like this compound on Th17 differentiation and function.

Figure 2: Th17 Differentiation Experimental Workflow. This flowchart details the key steps for in vitro differentiation of naïve CD4+ T cells into Th17 cells and the subsequent analysis of IL-17A production.

Materials:

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes and lymph node cells from mice.

-

Reagents for Naïve CD4+ T cell isolation: Naïve CD4+ T Cell Isolation Kit (e.g., from Miltenyi Biotec or Stemcell Technologies).

-

Antibodies:

-

Plate-bound anti-human or anti-mouse CD3 (functional grade).

-

Plate-bound anti-human or anti-mouse CD28 (functional grade).

-

Neutralizing anti-human or anti-mouse IFN-γ.

-

Neutralizing anti-human or anti-mouse IL-4.

-

-

Cytokines:

-

Human: Recombinant human IL-1β, IL-6, IL-23.

-

Mouse: Recombinant mouse TGF-β, IL-6.

-

-

Culture medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound: Stock solution in DMSO.

Procedure:

-

Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs or mouse splenocytes/lymph nodes using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. Purity should be assessed by flow cytometry (>95% CD4+CD45RA+CCR7+ for human; >95% CD4+CD62L+CD44- for mouse).

-

Plate Coating: Coat 96-well flat-bottom plates with anti-CD3 (1-5 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies in PBS overnight at 4°C. Wash plates three times with sterile PBS before use.

-

Cell Culture: Seed naïve CD4+ T cells at a density of 1-2 x 10^5 cells/well in the antibody-coated plates.

-

Addition of Cytokines and this compound:

-

For human Th17 differentiation: Add IL-1β (10-20 ng/mL), IL-6 (20-50 ng/mL), IL-23 (10-20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

-

For mouse Th17 differentiation: Add TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

-

Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).

-

-

Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

-

Analysis of IL-17A Production:

-

ELISA: Collect supernatants from the cell cultures and measure the concentration of IL-17A using a commercially available ELISA kit.

-

Intracellular Flow Cytometry: Restimulate cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Then, stain cells for surface markers (e.g., CD4) and intracellular IL-17A and analyze by flow cytometry.

-

Protocol 2: RORγt Co-regulator Interaction Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol outlines a general FRET-based assay to measure the ability of this compound to modulate the interaction between RORγt and its co-repressors or co-activators.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of Interleukin-23-Mediated Inflammation with a Novel Small Molecule Inverse Agonist of ROR γ t - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Architecture and Synthesis of A-9758 (ACES)

For Immediate Release

A comprehensive technical guide providing an in-depth look at the structure and synthesis of the compound designated A-9758, chemically known as N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES). This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

This compound, commercially available under various product codes, is the compound ACES, a zwitterionic buffering agent widely utilized in biochemical and molecular biology research. Its structure features both a sulfonic acid group and an acetamido group, which confers its buffering capabilities within a pH range of 6.1 to 7.5.

Compound Identification and Structure

The definitive identification of this compound is the chemical entity ACES. The fundamental structural and identifying information is summarized below.

| Identifier | Value |

| Chemical Name | N-(2-Acetamido)-2-aminoethanesulfonic acid |

| Synonym | ACES |

| Linear Formula | H₂NCOCH₂NHCH₂CH₂SO₃H |

| CAS Number | 7365-82-4 |

| Molecular Weight | 182.20 g/mol |

| EC Number | 230-908-4 |

| PubChem Substance ID | 24891495 |

The molecular structure of ACES is characterized by a taurine backbone (2-aminoethanesulfonic acid) where one of the amine hydrogens is substituted by an acetamido group. This zwitterionic nature at physiological pH makes it an effective component in many biological buffers, such as those used for cell culture and enzyme assays.

Synthesis of this compound (ACES)

The synthesis of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) is a multi-step process. A common synthetic route involves the reaction of N-acetylglycine with taurine. The following diagram illustrates a generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of this compound (ACES).

Experimental Protocol: A Representative Synthesis

A typical laboratory-scale synthesis of ACES would proceed as follows:

-

Reaction Setup: N-acetylglycine and a molar excess of taurine are dissolved in an aqueous solution of a suitable base, such as sodium hydroxide, to facilitate the reaction.

-

Reaction Conditions: The mixture is heated under reflux for several hours to drive the condensation reaction, forming the amide bond.

-

Workup and Isolation: After the reaction is complete, the solution is cooled and acidified. The crude product may precipitate upon acidification.

-

Purification: The crude ACES is collected by filtration and purified by recrystallization from a suitable solvent system, typically an alcohol-water mixture, to yield the final product of high purity.

Applications and Signaling Pathways

As a buffering agent, ACES is not typically directly involved in signaling pathways but rather provides a stable pH environment for studying them. For instance, in kinase assays, maintaining a constant pH is critical for accurate measurement of enzyme activity. The diagram below illustrates the logical relationship of ACES in such an experimental setup.

Caption: Role of this compound (ACES) buffer in a typical kinase assay.

This technical guide provides a foundational understanding of the structure and synthesis of this compound (ACES). For more detailed experimental procedures and specific applications, researchers are encouraged to consult peer-reviewed scientific literature.

A-9758: A Potent and Selective RORγt Inverse Agonist for the Inhibition of Th17 Cell Differentiation and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). Dysregulation of Th17 cell activity is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation and function of Th17 cells are critically dependent on the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory agents.

A-9758 is a potent and selective small molecule inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, this compound modulates its transcriptional activity, leading to the suppression of Th17 cell differentiation and the inhibition of IL-17A secretion. This technical guide provides a comprehensive overview of the role of this compound in Th17 cell differentiation, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for key experimental assays.

Mechanism of Action

This compound functions as a RORγt inverse agonist. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. RORγt exhibits a level of basal transcriptional activity even in the absence of a natural ligand. This compound actively suppresses this basal activity.

The binding of this compound to the RORγt ligand-binding domain induces a conformational change in the receptor. This altered conformation leads to the dismissal of transcriptional co-activators, such as NCoA1 and PGC1α, and the recruitment of transcriptional co-repressors, like NCoR1 and NCoR2. This switch from co-activator to co-repressor complexes at RORγt target gene promoters, including the IL17A gene, results in the repression of gene transcription and a subsequent reduction in IL-17A production.

Data Presentation

The biological activity of this compound has been characterized across various in vitro and in vivo assays. The following table summarizes the key quantitative data.

| Parameter | Species/Cell Type | Assay Type | Value | Reference |

| RORγt Inhibition | ||||

| hRORγt IC50 | Human | Transactivation Assay | 38 nM | |

| mRORγ IC50 | Mouse | Transactivation Assay | 20 nM | |

| dRORγ IC50 | Dog | Transactivation Assay | 25 nM | |

| rRORγ IC50 | Rat | Transactivation Assay | 64 nM | |

| IL-17A Secretion Inhibition | ||||

| IC50 | Human CD4+ T Cells | TCR-mediated Secretion | 100 nM | |

| IC50 | Mouse Th17 Cells (in vitro differentiated) | TCR-mediated Secretion | 38 nM | |

| Cofactor Modulation | ||||

| NCoR1 EC50 | - | Co-repressor Recruitment | 60 nM | |

| NCoR2 EC50 | - | Co-repressor Recruitment | 43 nM | |

| NCoA1 IC50 | - | Co-activator De-recruitment | 110 nM | |

| PGC1α IC50 | - | Co-activator De-recruitment | 49 nM |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of Th17 Differentiation and this compound Intervention

Caption: Th17 differentiation pathway and the inhibitory action of this compound on RORγt.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for assessing this compound's effect on in vitro Th17 differentiation.

Experimental Protocols

In Vitro Human Th17 Cell Differentiation Assay

This protocol details the differentiation of human naive CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect.

1. Isolation of Naive CD4+ T Cells:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for naive CD4+ T cells using a magnetic-activated cell sorting (MACS) naive CD4+ T cell isolation kit, following the manufacturer's instructions. Purity should be >95% as assessed by flow cytometry (CD4+CD45RA+CCR7+).

2. Th17 Cell Differentiation:

-

Coat a 96-well flat-bottom plate with anti-CD3 antibody (clone OKT3, 1 µg/mL) and anti-CD28 antibody (clone CD28.2, 1 µg/mL) in PBS overnight at 4°C.

-

Wash the plate twice with sterile PBS.

-

Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Add the following Th17 polarizing cytokines and neutralizing antibodies:

-

Recombinant human TGF-β1 (5 ng/mL)

-

Recombinant human IL-6 (20 ng/mL)

-

Recombinant human IL-1β (10 ng/mL)

-

Recombinant human IL-23 (10 ng/mL)

-

Anti-human IFN-γ antibody (10 µg/mL)

-

Anti-human IL-4 antibody (10 µg/mL)

-

-

Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

3. Measurement of IL-17A Secretion by ELISA:

-

After the incubation period, centrifuge the plate at 400 x g for 5 minutes.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's protocol.

4. Intracellular Cytokine Staining for Flow Cytometry:

-

Restimulate the differentiated T cells by adding Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A, 10 µg/mL or Monensin, 3 µM) for the final 4-6 hours of culture.

-

Harvest the cells and wash with PBS.

-

Stain for surface markers, such as CD4.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization buffer set.

-

Stain for intracellular IL-17A and the transcription factor RORγt using fluorochrome-conjugated antibodies.

-

Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ and CD4+RORγt+ cells.

Ex Vivo Human Whole Blood Assay

This assay assesses the effect of this compound on cytokine production in a more physiologically relevant matrix.

1. Blood Collection:

-

Collect fresh human whole blood from healthy volunteers into sodium heparin-containing tubes.

2. Assay Setup:

-

In a 96-well plate, add this compound at various concentrations or vehicle control (DMSO).

-

Add 100 µL of whole blood to each well.

-

Incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Add a stimulant, such as lipopolysaccharide (LPS) at 100 ng/mL, to induce cytokine production.

-

Incubate for an additional 24 hours.

3. Sample Processing and Analysis:

-

Centrifuge the plate at 1000 x g for 10 minutes to separate plasma.

-

Collect the plasma and store at -80°C until analysis.

-

Measure the concentration of IL-17A and other relevant cytokines in the plasma using a suitable immunoassay, such as a multiplex bead-based assay or ELISA.

Conclusion

This compound is a well-characterized RORγt inverse agonist that effectively suppresses Th17 cell differentiation and effector function. Its potent inhibitory activity on IL-17A production, demonstrated in both isolated T cell cultures and whole blood assays, highlights its potential as a therapeutic agent for Th17-mediated autoimmune diseases. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other RORγt modulators in preclinical and translational research settings.

In Vitro and In Vivo Anti-inflammatory Activity of A-9758: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-9758 is a potent and selective small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2][3] RORγt is a master transcriptional regulator crucial for the differentiation of T helper 17 (Th17) cells, a subset of T cells that play a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases through the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[4][5][6] By acting as an inverse agonist, this compound suppresses the constitutive activity of RORγt, thereby inhibiting Th17 cell differentiation and function.[3] This technical guide provides a comprehensive overview of the in vitro and in vivo anti-inflammatory activities of this compound, detailing its potency, relevant signaling pathways, and the experimental methodologies used for its evaluation.

Mechanism of Action: The RORγt Signaling Pathway

RORγt is the key transcription factor for the differentiation of naïve CD4+ T cells into Th17 cells.[7] This process is initiated by the presence of specific cytokines, primarily TGF-β and IL-6.[7] The signaling cascade involves the activation of STAT3, which in turn promotes the expression of RORγt.[8] Once expressed, RORγt, in concert with other transcription factors, binds to the promoter regions of genes encoding for pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, driving their transcription and subsequent secretion.[4][8] IL-23 plays a critical role in the expansion and maintenance of the Th17 cell population.[7][9] this compound exerts its anti-inflammatory effects by binding to RORγt and promoting the recruitment of co-repressors while derecruiting co-activators, thus inhibiting the transcriptional activity of RORγt.[3]

Quantitative In Vitro Activity of this compound

The potency of this compound has been quantified through various in vitro assays, demonstrating its ability to inhibit RORγt activity and subsequent IL-17A production.

| Assay Type | Target/Cell Line | Species | Parameter | Value | Reference |

| RORγt Inverse Agonist Activity | RORγt | Human | IC50 | 5 nM | [3] |

| RORγ Transactivation | RORγ | Human | IC50 | 38 nM | [2][3] |

| RORγ Transactivation | RORγ | Mouse | IC50 | 20 nM | [2][3] |

| RORγ Transactivation | RORγ | Dog | IC50 | 25 nM | [2][3] |

| RORγ Transactivation | RORγ | Rat | IC50 | 64 nM | [2][3] |

| IL-17A Secretion | CD4+ T Cells | Human | IC50 | 100 nM | [2][3] |

| IL-17A Secretion | Differentiated Th17 Cells | Mouse | IC50 | 38 nM | [2][3] |

| Co-repressor Recruitment | NCoR1 | - | EC50 | 60 nM | [3] |

| Co-repressor Recruitment | NCoR2 | - | EC50 | 43 nM | [3] |

| Co-activator Derecruitment | NCoA1 | - | IC50 | 110 nM | [3] |

| Co-activator Derecruitment | PGC1α | - | IC50 | 49 nM | [3] |

Experimental Protocols: In Vitro Assays

RORγt Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the RORγt ligand-binding domain (LBD).

Materials:

-

Recombinant human RORγt LBD

-

Tritiated RORγt ligand (e.g., 2-(4-(ethylsulfonyl)phenyl)-N-(4-(2-(methoxymethyl)phenyl)thiophen-2-yl)acetamide)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Test compound (this compound)

-

96-well filter plates

-

Scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the recombinant RORγt LBD, the tritiated RORγt ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Human Primary CD4+ T Cell IL-17A Secretion Assay

This assay measures the inhibitory effect of this compound on IL-17A production from activated primary human T cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4+ T cell isolation kit

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant human IL-23

-

This compound

-

Human IL-17A ELISA kit

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Enrich for CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.

-

Culture the purified CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.

-

Add recombinant human IL-23 to the culture medium to promote Th17 differentiation and IL-17A production.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants and measure the concentration of IL-17A using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in IL-17A secretion compared to the vehicle-treated control.

In Vivo Anti-inflammatory Activity of this compound

This compound has demonstrated significant efficacy in preclinical animal models of inflammatory diseases, confirming its anti-inflammatory potential in a physiological setting.

| Animal Model | Disease Modeled | Key Findings | Reference |

| IL-23-Driven Psoriasiform Dermatitis | Psoriasis | This compound significantly attenuated skin inflammation. | [1] |

| Collagen-Induced Arthritis | Rheumatoid Arthritis | Therapeutic treatment with this compound was effective in blocking joint inflammation. | [1] |

Experimental Protocols: In Vivo Models

IL-23-Induced Psoriasiform Dermatitis Mouse Model

This model mimics the IL-23/IL-17 axis-driven inflammation characteristic of psoriasis.

Animals:

-

C57BL/6 mice

Materials:

-

Recombinant mouse IL-23

-

This compound formulated for oral administration

-

Calipers for measuring ear thickness

Procedure:

-

Administer recombinant mouse IL-23 via intradermal injection into the ear of the mice daily or every other day to induce a psoriasis-like skin inflammation.

-

Orally administer this compound or vehicle control to the mice daily, starting either prophylactically (before disease induction) or therapeutically (after disease onset).

-

Monitor the severity of skin inflammation daily by measuring ear thickness with calipers.

-

At the end of the study, euthanize the animals and collect the ear tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and immune cell infiltration) and for measuring the levels of pro-inflammatory cytokines (e.g., IL-17A) by ELISA or qPCR.

-

Evaluate the efficacy of this compound by comparing the reduction in ear thickness and inflammatory markers in the this compound-treated group to the vehicle-treated group.

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion.

Animals:

-

DBA/1 mice (or other susceptible strains)

Materials:

-

Type II collagen (from chicken or bovine)

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for oral administration

-

Clinical scoring system for arthritis severity

Procedure:

-

Induce arthritis by an initial intradermal immunization of type II collagen emulsified in CFA at the base of the tail.

-

Administer a booster immunization of type II collagen emulsified in IFA 21 days after the primary immunization.

-

Begin therapeutic oral administration of this compound or vehicle control upon the first signs of arthritis.

-

Monitor the mice daily for the onset and severity of arthritis using a clinical scoring system that evaluates paw swelling and redness.

-

At the termination of the experiment, collect paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.

-

The efficacy of this compound is determined by its ability to reduce the clinical arthritis score and mitigate the histopathological signs of joint damage compared to the vehicle-treated group.

Conclusion

This compound is a potent and selective RORγt inverse agonist with well-characterized in vitro and in vivo anti-inflammatory properties. Its ability to effectively inhibit the RORγt-mediated Th17 cell pathway, leading to a reduction in IL-17A production and subsequent inflammation, has been demonstrated in cellular assays and preclinical models of psoriasis and rheumatoid arthritis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting RORγt for the treatment of autoimmune and inflammatory diseases.

References

- 1. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-23-Induced Psoriasis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]

- 6. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RORγt inhibition ameliorates IL-23 driven experimental psoriatic arthritis by predominantly modulating γδ-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imavita.com [imavita.com]

- 9. file.elabscience.com [file.elabscience.com]

In-Depth Technical Guide to the Pharmacological Properties of A-9758

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-9758 is a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor γt (RORγt). As a key regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines, RORγt has emerged as a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This compound demonstrates robust in vitro and in vivo activity by effectively suppressing the Th17 pathway. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its potency and binding, and detailed protocols for key experimental assays.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17A (IL-17A). Dysregulation of the Th17 pathway is a critical factor in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation and function of Th17 cells are governed by the master transcription factor, RORγt.

This compound is a small molecule that acts as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. This is particularly relevant for RORγt, which exhibits a significant level of basal transcriptional activity. By suppressing this baseline activity, this compound effectively inhibits the entire RORγt-dependent transcriptional program, leading to a reduction in Th17 cell differentiation and IL-17A production. This document details the pharmacological profile of this compound, making it a valuable tool for researchers in the field of immunology and drug discovery.

Mechanism of Action

This compound exerts its pharmacological effects by directly binding to the ligand-binding domain (LBD) of the RORγt protein. As an inverse agonist, this compound modulates the interaction of RORγt with transcriptional co-regulators. The binding of this compound to RORγt induces a conformational change in the LBD that favors the recruitment of co-repressors, such as Nuclear Receptor Co-repressor 1 (NCoR1) and NCoR2, while simultaneously inhibiting the recruitment of co-activators like Nuclear Co-activator 1 (NCoA1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).

This shift in co-regulator binding leads to the suppression of RORγt-mediated gene transcription. A key target gene of RORγt is IL17A. By inhibiting the transcription of IL17A, this compound effectively reduces the production and secretion of the IL-17A protein, a cornerstone of its anti-inflammatory effects.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Species |

| IC50 (RORγt) | 5 nM | RORγt Inverse Agonist Assay | Not Specified |

| IC50 (IL-17A Release) | 100 nM | TCR-mediated IL-17A secretion | Human CD4+ T cells |

| IC50 (IL-17A Release) | 38 nM | In vitro differentiated mouse Th17 cells | Mouse |

| EC50 (NCoR1 Recruitment) | 60 nM | Co-repressor Recruitment Assay | Not Specified |

| EC50 (NCoR2 Recruitment) | 43 nM | Co-repressor Recruitment Assay | Not Specified |

| IC50 (NCoA1 De-recruitment) | 110 nM | Co-activator De-recruitment Assay | Not Specified |

| IC50 (PGC1α De-recruitment) | 49 nM | Co-activator De-recruitment Assay | Not Specified |

Table 1: In Vitro Potency and Efficacy of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RORγt signaling pathway and a general workflow for evaluating RORγt inverse agonists like this compound.

The Discovery and Preclinical Development of A-9758: A Potent and Selective RORγt Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of A-9758, a novel small molecule inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). This compound has demonstrated significant potential in preclinical models of autoimmune diseases by effectively suppressing the Th17 pathway and the release of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).

Introduction

The dysregulation of T helper 17 (Th17) cells and their signature cytokine, IL-17A, is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis and rheumatoid arthritis.[1][2] RORγt is a nuclear receptor that acts as the master transcriptional regulator for the differentiation of Th17 cells and the subsequent production of IL-17A.[3][4] Consequently, RORγt has emerged as a compelling therapeutic target for the development of small molecule inhibitors. This compound was identified through a high-throughput screening campaign and subsequent optimization as a potent and selective inverse agonist of RORγt.[1] As an inverse agonist, this compound not only blocks the receptor's activity but also reduces its basal, ligand-independent activity.[3] This compound has been extensively characterized in a variety of in vitro and in vivo preclinical models, demonstrating robust anti-inflammatory efficacy.[5][6]

Pharmacological Profile of this compound

This compound exhibits potent and selective inverse agonism of RORγt across multiple species. Its activity has been quantified through a series of in vitro assays, the results of which are summarized in the tables below.

Table 1: In Vitro Potency of this compound in RORγt Transactivation Assays

| Species | IC50 (nM) |

| Human | 38[5][6] |

| Mouse | 20[5][6] |

| Dog | 25[5][6] |

| Rat | 64[5][6] |

Table 2: In Vitro Potency of this compound in IL-17A Secretion Assays

| Cell Type | IC50 (nM) |

| Human CD4+ T cells (TCR-mediated) | 100[5][6] |

| Mouse Th17 cells (in vitro differentiated) | 38[5][6] |

Table 3: this compound Activity on RORγt Co-regulator Recruitment

| Co-regulator | Assay Type | Potency (nM) |

| NCoR1 | Co-repressor Recruitment | EC50 = 60[6] |

| NCoR2 | Co-repressor Recruitment | EC50 = 43[6] |

| NCoA1 | Co-activator De-recruitment | IC50 = 110[6] |

| PGC1α | Co-activator De-recruitment | IC50 = 49[6] |

Mechanism of Action: RORγt Inverse Agonism

This compound exerts its therapeutic effect by directly binding to the ligand-binding domain of RORγt. This binding event induces a conformational change in the receptor that favors the recruitment of transcriptional co-repressors (e.g., NCoR1, NCoR2) and the de-recruitment of co-activators (e.g., NCoA1, PGC1α).[6] This shift in co-regulator binding leads to the transcriptional repression of RORγt target genes, including IL17A, IL17F, and the IL23R.[2] The net result is a potent suppression of Th17 cell differentiation and effector function.

The broader signaling pathway in which this compound acts involves the IL-23/IL-17 axis, a critical pathway in the pathogenesis of many autoimmune diseases.

Preclinical Efficacy of this compound

This compound has demonstrated robust efficacy in multiple preclinical models of autoimmune disease.

In Vivo Psoriasis Model

In an IL-23-induced mouse model of psoriasis, therapeutic administration of this compound significantly attenuated psoriasiform dermatitis.[1] This model recapitulates key features of human psoriasis, including epidermal hyperplasia and inflammatory cell infiltration.

In Vivo Arthritis Model

This compound was also effective in blocking joint inflammation in preclinical models of arthritis.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

RORγt Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the RORγt receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing human RORγt are prepared from a stable cell line. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a buffer containing a cryoprotectant for storage at -80°C.

-

Assay Setup: The assay is performed in a 96-well plate. To each well, add the membrane preparation, the radiolabeled ligand (e.g., [3H]-labeled RORγt agonist), and varying concentrations of the test compound (this compound).

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. The filters are washed with ice-cold wash buffer.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled RORγt ligand and subtracted from the total binding to calculate specific binding. The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[7]

IL-17A Secretion ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of IL-17A secreted by T cells following stimulation.

Protocol:

-

Cell Culture: Human CD4+ T cells or in vitro differentiated mouse Th17 cells are cultured in 96-well plates.

-

Cell Stimulation and Treatment: The cells are stimulated with anti-CD3/CD28 antibodies or other appropriate stimuli to induce T cell activation and cytokine production. Concurrently, the cells are treated with varying concentrations of this compound or vehicle control.

-

Incubation: The plates are incubated for a period sufficient to allow for cytokine secretion (e.g., 24-72 hours) at 37°C in a CO2 incubator.

-

Sample Collection: The cell culture supernatant is collected after centrifugation to remove cells and debris.

-

ELISA Procedure:

-

A 96-well ELISA plate is coated with a capture antibody specific for IL-17A.

-

The plate is washed, and the collected supernatants and IL-17A standards are added to the wells.

-

After incubation and washing, a biotinylated detection antibody specific for IL-17A is added.

-

Following another incubation and wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

-

-

Data Analysis: The optical density is measured at 450 nm using a microplate reader. A standard curve is generated, and the concentration of IL-17A in the samples is determined. The IC50 value for this compound is calculated from the dose-response curve.[8][9]

IL-23-Induced Psoriasis Mouse Model

This in vivo model is used to evaluate the efficacy of therapeutic candidates for psoriasis.

Protocol:

-

Animal Model: C57BL/6 or BALB/c mice are typically used.

-

Disease Induction: Recombinant mouse IL-23 is injected intradermally into the ear of the mice daily or every other day for a specified period (e.g., 4-8 days). The contralateral ear can be injected with vehicle as a control.

-

Treatment: this compound or vehicle is administered to the mice, typically via oral gavage or intraperitoneal injection, starting before or after the initiation of IL-23 injections (prophylactic or therapeutic dosing).

-

Efficacy Assessment:

-

Ear Thickness: Ear swelling is measured daily using a caliper.

-

Clinical Scoring: The ears are scored for erythema (redness), scaling, and induration (thickness).

-

Histology: At the end of the study, the ears are collected for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Cytokine Analysis: Ear tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) by ELISA or qPCR.[3][6][10]

-

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis.

Protocol:

-

Animal Model: DBA/1 mice are highly susceptible to CIA.

-

Immunization: Mice are immunized with an emulsion of type II collagen (e.g., from chicken or bovine) and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.

-

Treatment: this compound or vehicle is administered to the mice, usually starting before the onset of clinical signs of arthritis or after disease establishment.

-

Efficacy Assessment:

-

Clinical Scoring: The paws are examined several times a week for signs of arthritis, and a clinical score is assigned based on the severity of erythema and swelling in each paw.

-

Paw Swelling: Paw thickness is measured using a caliper.

-

Histology: At the end of the study, the joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.[2][11][12]

-

Conclusion

This compound is a potent and selective RORγt inverse agonist with a well-defined mechanism of action. It effectively suppresses the Th17 pathway and the production of the pro-inflammatory cytokine IL-17A. The robust efficacy of this compound in preclinical models of psoriasis and arthritis highlights its potential as a therapeutic agent for the treatment of autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on RORγt-targeted therapies.

References

- 1. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chondrex.com [chondrex.com]

- 3. Psoriasis Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]

- 4. turkishimmunology.org [turkishimmunology.org]

- 5. researchgate.net [researchgate.net]

- 6. IL-23-Induced Psoriasis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. file.elabscience.com [file.elabscience.com]

- 9. documents.thermofisher.cn [documents.thermofisher.cn]

- 10. imavita.com [imavita.com]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effect of A-9758 on IL-17A Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells.[1] Dysregulation of IL-17A is a key factor in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation and function of Th17 cells are critically dependent on the nuclear receptor retinoic acid-related orphan receptor gamma t (RORγt). A-9758 is a potent and selective small molecule inverse agonist of RORγt, exhibiting significant anti-inflammatory properties by modulating the IL-23/IL-17 pathway. This technical guide provides an in-depth overview of the effect of this compound on IL-17A production, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Quantitative Data Summary

The inhibitory activity of this compound on IL-17A production and RORγt function has been quantified in various in vitro assays. The following tables summarize the key potency data.

| Parameter | Species/Cell Type | IC50 Value |

| IL-17A Secretion (TCR-mediated) | Human CD4+ T cells | 100 nM |

| IL-17A Secretion (TCR-mediated) | Mouse Th17 cells (in vitro differentiated) | 38 nM |

Table 1: this compound Inhibition of IL-17A Secretion

| Parameter | Species | IC50/EC50 Value |

| RORγt Inverse Agonist Activity | - | 5 nM |

| RORγ Transactivation | Human | 38 nM |

| RORγ Transactivation | Mouse | 20 nM |

| RORγ Transactivation | Dog | 25 nM |

| RORγ Transactivation | Rat | 64 nM |

| NCoR1 Recruitment (Co-repressor) | - | EC50 = 60 nM |

| NCoR2 Recruitment (Co-repressor) | - | EC50 = 43 nM |

| NCoA1 De-recruitment (Co-activator) | - | IC50 = 110 nM |

| PGC1α De-recruitment (Co-activator) | - | IC50 = 49 nM |

Table 2: this compound Activity on RORγt

Mechanism of Action

This compound functions as a RORγt inverse agonist. RORγt is a master transcription factor essential for the differentiation of Th17 cells and the subsequent production of IL-17A. As an inverse agonist, this compound binds to RORγt and promotes the recruitment of co-repressors (e.g., NCoR1, NCoR2) while displacing co-activators (e.g., NCoA1, PGC1α). This action suppresses the transcriptional activity of RORγt, leading to the inhibition of RORγt-dependent gene expression, including IL17A, IL17F, IL23R, CCL20, and CCR6. Consequently, this compound effectively suppresses both the differentiation of naive T cells into Th17 cells and the effector function of already differentiated Th17 cells, ultimately reducing the production and release of IL-17A.

Signaling Pathway

Caption: this compound inhibits RORγt, blocking IL-17A gene transcription.

Experimental Protocols

In Vitro Differentiation of Human Th17 Cells

This protocol describes the generation of IL-17A-producing Th17 cells from naive human CD4+ T cells.

Materials:

-

Ficoll-Paque PLUS

-

Human Naive CD4+ T Cell Isolation Kit

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin

-

Human CD3/CD28 T Cell Activator

-

Recombinant Human IL-6

-

Recombinant Human TGF-β1

-

Recombinant Human IL-23

-

Recombinant Human IL-1β

-

Anti-Human IL-4 antibody

-

Anti-Human IFN-γ antibody

Procedure:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.

-

Enrich for naive CD4+ T cells from PBMCs using a negative selection cell isolation kit.

-

Culture the isolated naive CD4+ T cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Coat a 96-well plate with anti-CD3 antibody (or use CD3/CD28 T cell activator beads).

-

Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL.

-

Add the following polarizing cytokines and antibodies to the culture medium:

-

Soluble anti-CD28 antibody (if not using activator beads)

-

IL-6 (20 ng/mL)

-

TGF-β1 (5 ng/mL)

-

IL-23 (20 ng/mL)

-

IL-1β (20 ng/mL)

-

Anti-IL-4 (10 µg/mL)

-

Anti-IFN-γ (10 µg/mL)

-

-

Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

Measurement of IL-17A Secretion by ELISA

This protocol details the quantification of IL-17A in the supernatant of cultured Th17 cells treated with this compound.

Materials:

-

Differentiated Th17 cells (from Protocol 1)

-

This compound (in DMSO)

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Human IL-17A ELISA Kit

-

96-well microplate reader

Procedure:

-

After the differentiation period, wash the Th17 cells and resuspend them in fresh culture medium.

-

Seed the cells in a new 96-well plate at a density of 2 x 10^5 cells/well.

-

Prepare serial dilutions of this compound in culture medium (final DMSO concentration should be <0.1%). Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C.

-

Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) to induce cytokine production.

-

Incubate for 24-48 hours at 37°C.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of IL-17A in the supernatant using a human IL-17A ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value of this compound for IL-17A inhibition.

Caption: Workflow for measuring this compound's effect on IL-17A secretion by ELISA.

RORγt Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for RORγt.

Materials:

-

Recombinant human RORγt ligand-binding domain (LBD)

-

Radiolabeled RORγt ligand (e.g., [3H]-25-hydroxycholesterol)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 2 mM EDTA, 5 mM DTT, pH 7.4)

-

Scintillation vials and fluid

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the binding buffer, a fixed concentration of radiolabeled RORγt ligand, and the recombinant RORγt-LBD.

-

Add increasing concentrations of this compound (or unlabeled competitor) to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

-

Separate the bound from free radioligand. This can be achieved by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can be converted to a Ki (inhibition constant).

RORγt Co-factor Recruitment Assay (FRET-based)

This protocol outlines a method to assess the ability of this compound to modulate the interaction between RORγt and a co-activator peptide using Fluorescence Resonance Energy Transfer (FRET).

Materials:

-

GST-tagged RORγt-LBD

-

Biotinylated co-activator peptide (e.g., from SRC1/NCoA1)

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-Allophycocyanin (APC) conjugate (acceptor fluorophore)

-

This compound

-

Assay buffer

-

384-well low-volume black plates

-

FRET-compatible plate reader

Procedure:

-

Add this compound at various concentrations to the wells of a 384-well plate.

-

Add a pre-mixed solution of GST-RORγt-LBD and the biotinylated co-activator peptide to each well.

-

Incubate for 1 hour at room temperature.

-

Add a pre-mixed solution of the Europium-labeled anti-GST antibody and Streptavidin-APC conjugate.

-

Incubate for another 1-2 hours at room temperature, protected from light.

-

Read the plate on a FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the FRET ratio. A decrease in the FRET signal indicates that this compound is inhibiting the interaction between RORγt and the co-activator peptide (inverse agonism).

-

Determine the IC50 value for the de-recruitment of the co-activator. A similar assay can be designed to measure the recruitment of co-repressor peptides.

Conclusion

This compound is a potent and selective RORγt inverse agonist that effectively suppresses IL-17A production by inhibiting the master transcriptional regulator of Th17 cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the RORγt/Th17/IL-17A axis in inflammatory and autoimmune diseases. The detailed methodologies and visualized pathways facilitate the design and execution of further preclinical and clinical studies of this compound and other RORγt modulators.

References

An In-depth Technical Guide to the Binding Affinity of A-9758 to RORγt

This document provides a comprehensive technical overview of the binding characteristics and mechanism of action of A-9758, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor-gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Understanding the interaction of small molecules like this compound with RORγt is crucial for the development of novel therapeutics for these conditions.[1][3]

Binding Affinity and In Vitro Potency of this compound

This compound demonstrates robust potency as a RORγt inverse agonist.[4][5][6] Its activity has been quantified across various biochemical and cellular assays, showing efficacy in inhibiting RORγt's transcriptional activity and downstream functions, such as IL-17A secretion. The compound's potency varies slightly across different species but remains in the nanomolar range.[4][7] The key quantitative data are summarized below.

| Assay Type | Target/Cell Type | Species | Parameter | Value (nM) | Reference |

| Inverse Agonist Activity | RORγt | Not Specified | IC50 | 5 | [4][6] |

| RORγ Transactivation | Recombinant | Human | IC50 | 38 | [4][7] |

| RORγ Transactivation | Recombinant | Mouse | IC50 | 20 | [4][7] |

| RORγ Transactivation | Recombinant | Dog | IC50 | 25 | [4][7] |

| RORγ Transactivation | Recombinant | Rat | IC50 | 64 | [4][7] |

| IL-17A Secretion | CD4+ T Cells | Human | IC50 | 100 | [4][7] |

| IL-17A Secretion | Differentiated Th17 Cells | Mouse | IC50 | 38 | [4][7] |

| Co-activator Derecruitment | NCoA1 | Not Specified | IC50 | 110 | [4] |

| Co-activator Derecruitment | PGC1α | Not Specified | IC50 | 49 | [4] |

| Co-repressor Recruitment | NCoR1 | Not Specified | EC50 | 60 | [4] |

| Co-repressor Recruitment | NCoR2 | Not Specified | EC50 | 43 | [4] |

Mechanism of Action: Inverse Agonism

RORγt exhibits a level of basal, ligand-independent activity that promotes the transcription of its target genes.[3] this compound functions as an inverse agonist, meaning it not only blocks the binding of potential agonists but also actively reduces this basal transcriptional activity.[8] This is achieved by modulating the interaction of RORγt with transcriptional co-regulator proteins. Specifically, this compound binding to the RORγt ligand-binding domain (LBD) induces a conformational change that promotes the recruitment of co-repressors (like NCoR1 and NCoR2) while simultaneously displacing co-activators (such as NCoA1 and PGC1α).[2][4] This active repression of the transcriptional machinery leads to a potent downregulation of RORγt target genes, most notably IL17A.[2]

References

- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of Interleukin-23-Mediated Inflammation with a Novel Small Molecule Inverse Agonist of ROR γ t - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | RORγt inhibitor | Probechem Biochemicals [probechem.com]

- 8. Synthesis of this compound, an Inverse Agonist of Retinoic Acid-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

A-9758: A Potent RORγt Inverse Agonist for Psoriasis and Rheumatoid Arthritis Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Psoriasis and rheumatoid arthritis are chronic autoimmune diseases characterized by aberrant immune responses and debilitating inflammation. A key player in the pathogenesis of these conditions is the T helper 17 (Th17) cell lineage and its signature cytokine, Interleukin-17 (IL-17). The differentiation and function of Th17 cells are critically dependent on the Retinoic Acid-related Orphan Receptor gamma t (RORγt), a nuclear receptor that acts as the master transcriptional regulator of this lineage. Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory agents.

This technical guide provides an in-depth overview of A-9758, a potent and selective small molecule inverse agonist of RORγt. By binding to RORγt, this compound effectively suppresses its transcriptional activity, leading to the inhibition of Th17 cell differentiation and a reduction in the production of pro-inflammatory cytokines. This document details the mechanism of action, quantitative in vitro and in vivo data, experimental protocols, and key signaling pathways associated with this compound, offering a comprehensive resource for researchers investigating its therapeutic potential in psoriasis and rheumatoid arthritis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various assays.

Table 1: In Vitro Potency of this compound

| Assay | Species | Parameter | Value |

| RORγt Inverse Agonist Activity | - | IC50 | 5 nM[1] |

| RORγ Transactivation Inhibition | Human | IC50 | 38 nM[1] |

| RORγ Transactivation Inhibition | Mouse | IC50 | 20 nM[1] |

| RORγ Transactivation Inhibition | Rat | IC50 | 64 nM[1] |

| RORγ Transactivation Inhibition | Dog | IC50 | 25 nM[1] |

| Co-repressor (NCoR1) Recruitment | - | EC50 | 60 nM |

| Co-repressor (NCoR2) Recruitment | - | EC50 | 43 nM |

| Co-activator (NCoA1) De-recruitment | - | IC50 | 110 nM |

| Co-activator (PGC1α) De-recruitment | - | IC50 | 49 nM |

| IL-17A Secretion Inhibition (CD4+ T cells) | Human | IC50 | 100 nM[1] |

| IL-17A Secretion Inhibition (Th17 cells) | Mouse | IC50 | 38 nM[1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | Key Findings |

| IL-23-Driven Psoriasiform Dermatitis | Psoriasis | Significantly attenuated skin inflammation[1] |

| Collagen-Induced Arthritis | Rheumatoid Arthritis | Dose-dependently suppressed joint inflammation |

Mechanism of Action: Inhibition of the RORγt/Th17/IL-17 Signaling Pathway

This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist binds to the receptor and reduces its basal or constitutive activity. In the context of RORγt, this compound stabilizes the receptor in an inactive conformation. This conformational change hinders the recruitment of transcriptional co-activators and promotes the binding of co-repressors to the RORγt complex. The net effect is the suppression of RORγt-mediated gene transcription, most notably the genes encoding for IL-17A, IL-17F, and other pro-inflammatory cytokines that are hallmarks of Th17 cells. By inhibiting this critical signaling pathway, this compound effectively dampens the inflammatory cascade that drives the pathology of psoriasis and rheumatoid arthritis.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of A-9758, a RORγt Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-9758 is a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By modulating the RORγt signaling pathway, this compound exhibits anti-inflammatory properties, making it a valuable tool for research in autoimmune diseases. This document provides a detailed, chromatography-free protocol for the decagram-scale synthesis of this compound and its subsequent purification, enabling researchers to obtain high-purity material for in vitro and in vivo studies.

Introduction

The Interleukin-23 (IL-23)/IL-17 signaling axis plays a crucial role in the pathogenesis of various autoimmune diseases. A key mediator in this pathway is RORγt, which is essential for the differentiation of pro-inflammatory Th17 cells and their production of IL-17A.[1] this compound acts as an inverse agonist of RORγt, suppressing its transcriptional activity and thereby reducing the inflammatory cascade. This application note details a robust and scalable synthesis and purification protocol for this compound.

RORγt Signaling Pathway

RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences to regulate the transcription of target genes, including those encoding for IL-17A and other pro-inflammatory cytokines. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt, stabilizing an inactive conformation of the receptor. This prevents the recruitment of coactivators and leads to the recruitment of corepressors, ultimately inhibiting gene transcription.

Caption: RORγt signaling pathway and the mechanism of this compound.

Experimental Protocols

The following protocols describe a second-generation, chromatography-free synthesis of this compound, adapted from Marvin et al. (2022).[2]

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Step 1: Amide Coupling

This step involves the coupling of the carboxylic acid intermediate 20 with ethyl 4-piperidinecarboxylate.

Table 1: Reagents for Amide Coupling

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Intermediate 20 | 417.23 | 48.86 g | 117 |

| Ethyl piperidine-4-carboxylate | 157.21 | 27 mL | 172 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 42 mL | 240 |

| Propylphosphonic anhydride (T3P, 50 wt % in EtOAc) | 318.14 | 108 mL | 182 |

| Ethyl acetate (EtOAc) | 88.11 | 995 mL | - |

| Water | 18.02 | 250 mL | - |

Procedure:

-

Suspend intermediate 20 (48.86 g, 117 mmol) in ethyl acetate (995 mL) in a suitable reaction vessel.

-

Cool the suspension to 0–5 °C with an ice bath.

-

Sequentially add N,N-Diisopropylethylamine (42 mL, 240 mmol) and ethyl piperidine-4-carboxylate (27 mL, 172 mmol) to the stirred suspension.

-

Add propylphosphonic anhydride (108 mL, >50 wt % in ethyl acetate, 182 mmol) dropwise over 20 minutes, maintaining the internal temperature below 10 °C.

-

Stir the reaction mixture for 45 minutes at 0–5 °C.

-

Quench the reaction by adding water (250 mL).

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (3 x 200 mL), 1 N aqueous HCl (3 x 150 mL), water (2 x 200 mL), and brine (2 x 100 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Ester Saponification

The crude ester from the previous step is saponified to yield the final product, this compound.

Table 2: Reagents for Ester Saponification

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Crude Ester Intermediate | - | - | ~117 |

| Tetrahydrofuran (THF) | 72.11 | 400 mL | - |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| 5 N Sodium Hydroxide (NaOH) | 40.00 | 100 mL | 500 |

Procedure:

-

Dissolve the crude ester intermediate in a mixture of THF (400 mL) and MeOH (100 mL).

-

Add 5 N aqueous NaOH (100 mL, 500 mmol) and stir the mixture at room temperature for 2 hours.

-

Acidify the reaction mixture to pH 2-3 with concentrated HCl.

-

Extract the product with ethyl acetate (3 x 200 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain crude this compound.

Purification Protocol

The crude this compound is purified by a hot acetonitrile reslurry method, which avoids the need for column chromatography.

Table 3: Materials for Purification

| Material | Amount |

| Crude this compound | ~47 g |

| Acetonitrile (ACN) | 300 mL |

Procedure:

-

Suspend the crude this compound in acetonitrile (300 mL) in a flask equipped with a reflux condenser.

-

Heat the suspension to 80 °C and maintain for 2 hours with stirring. This process dissolves the product and some impurities, while less soluble impurities remain solid.

-

Slowly cool the slurry to room temperature to allow for the selective recrystallization of this compound.

-

Filter the solid product and wash with a small amount of cold acetonitrile.

-

Dry the purified solid under vacuum.

Expected Yield and Purity:

-

Yield: ~70% (a second crop can be obtained from the mother liquor).[2]

-

Purity: >97.7% (as determined by HPLC at 210 nm).[2]

Data Summary

Table 4: Summary of this compound Synthesis and Purification

| Step | Starting Material (Amount) | Key Reagents | Solvent(s) | Yield | Purity |

| Amide Coupling | Intermediate 20 (48.86 g) | Ethyl piperidine-4-carboxylate, T3P, DIPEA | Ethyl Acetate | - | - |

| Ester Saponification | Crude Ester Intermediate | NaOH | THF, MeOH | - | Crude |

| Purification | Crude this compound (~47 g) | - | Acetonitrile | ~70% | >97.7% (HPLC) |

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and purification of this compound. The described chromatography-free method is scalable and yields high-purity material suitable for advanced research applications in the field of autoimmune and inflammatory diseases. The provided diagrams and structured data aim to facilitate the straightforward implementation of this protocol in a laboratory setting.

References

Application Note: Cell-Based Assay Development for the RORγt Inverse Agonist A-9758

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of CD4+ T cells.[1][2] Th17 cells are critical for host defense against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases due to their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][3][4] The dysregulation of the IL-23/IL-17 axis is a clinically validated target for the treatment of diseases like psoriasis and arthritis.[1][5]

A-9758 is a potent and selective small molecule inverse agonist of RORγt.[6][7][8] As an inverse agonist, this compound suppresses the constitutive activity of RORγt, leading to the inhibition of Th17 cell differentiation and a significant reduction in IL-17A release.[5][6] This application note provides detailed protocols for cell-based assays to characterize the activity of this compound and similar RORγt inverse agonists. The described assays are essential for screening and profiling compounds that target the RORγt signaling pathway.

RORγt Signaling Pathway in Th17 Differentiation

The differentiation of naive CD4+ T cells into Th17 cells is initiated by the cytokines TGF-β and IL-6.[2][4] This leads to the activation of the transcription factor STAT3, which in turn induces the expression of RORγt.[9][10][11] RORγt then drives the transcription of genes encoding for key Th17 effector molecules, including IL-17A, IL-17F, IL-22, and the IL-23 receptor.[1] this compound, as a RORγt inverse agonist, interferes with this process by binding to the ligand-binding domain of RORγt, leading to the recruitment of co-repressors and displacement of co-activators, thereby inhibiting the transcription of target genes.[6][12]

Data Presentation

The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the reported potency of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Species | Cell Type/System | Parameter | IC50 (nM) | Reference |

| RORγt Inverse Agonist Activity | Human | - | RORγt transactivation | 38 | [7] |

| Mouse | - | RORγt transactivation | 20 | [7] | |

| Dog | - | RORγt transactivation | 25 | [7] | |

| Rat | - | RORγt transactivation | 64 | [7] | |

| IL-17A Secretion Inhibition | Human | CD4+ T cells | TCR-mediated IL-17A secretion | 100 | [7] |

| Mouse | Differentiated Th17 cells | TCR-mediated IL-17A secretion | 38 | [7] |

Table 2: this compound Co-factor Interaction Profile

| Assay Type | Co-factor | Parameter | EC50/IC50 (nM) | Reference |

| Co-repressor Recruitment | NCoR1 | Recruitment | 60 (EC50) | [6] |

| NCoR2 | Recruitment | 43 (EC50) | [6] | |

| Co-activator Displacement | NCoA1 | Displacement | 110 (IC50) | [6] |

| PGC1α | Displacement | 49 (IC50) | [6] |

Experimental Protocols

Here we provide detailed protocols for key cell-based assays to evaluate RORγt inverse agonists like this compound.

RORγt Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt. A common approach involves a GAL4-RORγt ligand-binding domain (LBD) fusion protein that drives the expression of a luciferase reporter gene.[13][14][15]

Materials:

-

Jurkat cells stably expressing a GAL4-responsive luciferase reporter construct.

-

Expression vector for a GAL4 DNA-binding domain fused to the human RORγt LBD.

-

Transient transfection reagent.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound or other test compounds.

-

Luciferase assay reagent.

-

White, opaque 96-well microplates.

-

Luminometer.

Protocol:

-

Seed Jurkat cells in a 96-well plate.

-

Transfect the cells with the GAL4-RORγt LBD expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow cells to express the fusion protein for 24-48 hours.

-

Prepare serial dilutions of this compound and add them to the cells. Include a vehicle control (e.g., DMSO).

-

Incubate the cells with the compound for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

-

Calculate the percent inhibition of luciferase activity for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Human Th17 Cell Differentiation and IL-17A Secretion Assay

This assay assesses the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells and their subsequent production of IL-17A.[10][16][17]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs).

-

Naive CD4+ T Cell Isolation Kit.

-

T Cell Activation/Expansion Kit (e.g., anti-CD3/CD28 beads).

-

Recombinant human cytokines: TGF-β1, IL-6, IL-1β, IL-23.

-

Neutralizing antibodies: anti-IFN-γ, anti-IL-4.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound or other test compounds.

-

Human IL-17A ELISA or HTRF kit.

-

96-well cell culture plates.

-

ELISA plate reader or HTRF-compatible microplate reader.

Protocol:

-

Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.

-

Activate the naive CD4+ T cells with anti-CD3/CD28 beads in a 96-well plate.

-

Culture the cells in the presence of a Th17-polarizing cytokine cocktail (e.g., TGF-β1, IL-6, IL-1β, IL-23) and neutralizing antibodies (anti-IFN-γ, anti-IL-4).

-

Simultaneously, treat the cells with serial dilutions of this compound or a vehicle control.

-

Culture the cells for 3-5 days.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-17A in the supernatants using an ELISA or HTRF assay according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-17A production for each compound concentration and determine the IC50 value.

Co-factor Recruitment/Displacement Assay (TR-FRET)

This biochemical assay measures the ability of this compound to modulate the interaction between the RORγt LBD and a co-activator or co-repressor peptide. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is commonly used.[12][15]

Materials:

-

Recombinant purified GST-tagged human RORγt LBD.

-

Biotinylated co-activator (e.g., SRC1) or co-repressor (e.g., NCoR) peptide.

-

Europium-labeled anti-GST antibody.

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC).

-

This compound or other test compounds.

-

Assay buffer.

-

Low-volume 384-well microplates.

-

TR-FRET-compatible microplate reader.